molecular formula C8H5Br2F3O B6292898 1,2-Dibromo-5-methoxy-3-(trifluoromethyl)benzene CAS No. 2383345-61-5

1,2-Dibromo-5-methoxy-3-(trifluoromethyl)benzene

Cat. No. B6292898
CAS RN: 2383345-61-5
M. Wt: 333.93 g/mol
InChI Key: BNWQMIDUKAWHRO-UHFFFAOYSA-N
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Description

1,2-Dibromo-5-methoxy-3-(trifluoromethyl)benzene is a chemical compound with the CAS Number: 2383345-61-5 . It has a molecular weight of 333.93 . The IUPAC name for this compound is this compound . It is stored at temperatures between 2-8°C and is in solid form .


Synthesis Analysis

The synthesis of trifluoromethyl ethers like this compound involves a mechanism based on the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently allows for the nucleophilic substitution by a fluoride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5Br2F3O/c1-14-4-2-5(8(11,12)13)7(10)6(9)3-4/h2-3H,1H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 333.93 . It is a solid at room temperature and is stored at temperatures between 2-8°C .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P305, P351, and P338 . A Material Safety Data Sheet (MSDS) is available for further safety information .

properties

IUPAC Name

1,2-dibromo-5-methoxy-3-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2F3O/c1-14-4-2-5(8(11,12)13)7(10)6(9)3-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNWQMIDUKAWHRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Br)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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